7-Azabicyclo[2.2.1]heptane hydrochloride is a bicyclic compound that contains a nitrogen atom within its structure, making it a member of the azabicyclic family. This compound has garnered attention in medicinal chemistry due to its potential applications as a ligand for cholinergic receptors and its analgesic and anti-inflammatory properties. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical formulations.
7-Azabicyclo[2.2.1]heptane hydrochloride can be derived from various synthetic pathways, primarily involving the Diels-Alder reaction and other organic synthesis techniques. It is classified as a bicyclic amine and is often investigated for its role in pharmacology, particularly in relation to cholinergic receptor interactions.
The synthesis of 7-azabicyclo[2.2.1]heptane has been achieved through several methods, including:
The synthesis typically requires careful control of reaction conditions, including temperature and pressure, to optimize yield and purity. Techniques such as nuclear magnetic resonance spectroscopy are employed to confirm the structure of the synthesized compounds.
7-Azabicyclo[2.2.1]heptane undergoes various chemical reactions that are significant in medicinal chemistry:
Studies have shown that derivatives of 7-azabicyclo[2.2.1]heptane exhibit varying degrees of activity against different receptor types, indicating potential for tailored pharmacological applications .
The mechanism of action for 7-azabicyclo[2.2.1]heptane primarily revolves around its interaction with cholinergic receptors:
Research indicates that modifications to the azabicyclic structure can enhance or diminish these effects, allowing for optimization in drug design.
7-Azabicyclo[2.2.1]heptane hydrochloride has several notable applications:
This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting its significance in developing new therapeutic agents targeting cholinergic systems within mammals, including humans.
The discovery of 7-azabicyclo[[2.2.1]]heptane hydrochloride (CAS 27514-07-4) is inextricably linked to the isolation of epibatidine, an alkaloid first identified in 1974 from the skin of the Ecuadoran poison frog Epipedobates tricolor. The structural elucidation of epibatidine in 1992 revealed its core as a 7-azabicyclo[2.2.1]heptane (7-azanorbornane) system with an exo-oriented 6-chloropyridin-3-yl substituent [4] [9]. This bicyclic framework represented a novel structural class among natural alkaloids, distinguished by its bridged heterocyclic architecture and secondary amine functionality. The hydrochloride salt form proved critical for structural characterization due to its crystallinity and stability. X-ray diffraction studies of 7-azabicyclo[2.2.1]heptan-7-ium chloride revealed a boat conformation analogous to norbornane (bicyclo[2.2.1]heptane), with key bond shortening at C1–N7 (1.508 Å) compared to the C7–C1 bond (1.551 Å) in norbornane [4]. The solid-state structure features zigzag chains stabilized by N–H⋯Cl hydrogen bonds (N7–H7B⋯Cl1 distance: 2.25 Å; D⋯A: 3.127 Å), enabling precise atomic-level analysis of this pharmacophore [4] [7].
Table 1: Structural Comparison of Norbornane and 7-Azabicyclo[2.2.1]heptane Hydrochloride
Structural Feature | Norbornane (C₇H₁₂) | 7-Azabicyclo[2.2.1]heptane Hydrochloride (C₆H₁₂N⁺·Cl⁻) |
---|---|---|
C1–C2 Bond Length (Å) | 1.551 | 1.528 |
C1–C6 Bond Length (Å) | 1.578 | 1.523 |
C1–N7/C7 Distance (Å) | 1.551 (C7–C1) | 1.508 (C1–N7) |
C2ⁱ–C2–C1–C6 Torsion (°) | 108.7 | 109.4 |
Conformation | Boat | Boat |
Supramolecular Features | Hydrophobic packing | N–H⋯Cl hydrogen-bonded chains |
The 7-azanorbornane framework has evolved into a privileged scaffold in medicinal chemistry due to its sp³-rich character, structural rigidity, and synthetic versatility. This status is evidenced by its application across diverse receptor targeting campaigns:
Table 2: Pharmacological Applications of 7-Azabicyclo[2.2.1]heptane-Based Derivatives
Derivative Class | Key Structural Modification | Biological Target | Activity/ Affinity | Therapeutic Area |
---|---|---|---|---|
Hydroxymethyl-linked | exo-6f, exo-7e | κ/δ-Opioid receptors | Dual agonism (KOR EC₅₀ = 0.2 µM) | Analgesia |
Amino acid ester quaternary salts | 6a–c (quaternary ammonium) | α4β2 nAChR | Analgesic ED₅₀: 5–10 mg/kg | Non-opioid analgesia |
Amino-linked pyrazines | 18 (single enantiomer) | OX1R | Ki = 2.5 nM; Selectivity >50× | Addiction/anxiety |
Fluorinated benzamides | 23 (JNJ-54717793) | OX1R | OX1R Ki = 0.7 nM; hER = 0.32 | CNS disorders |
Aminomethyl linkers | Heugebaert et al. analogs | α4β2 nAChR | Improved metabolic stability | Neurological disorders |
The scaffold's synthetic accessibility enables rapid diversification. For example, [3+2] cycloadditions of azomethine ylides with acrylates efficiently construct the bicyclic core, while CuAAC "click" reactions append diverse pharmacophores [1] [5]. This versatility, combined with its topological similarity to bioactive alkaloids like quinuclidine and tropane, underpins its broad utility in structure-activity relationship (SAR) campaigns targeting CNS receptors [4] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1